molecular formula C14H14N2O3 B420960 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one CAS No. 133414-98-9

4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one

Cat. No.: B420960
CAS No.: 133414-98-9
M. Wt: 258.27g/mol
InChI Key: XLVIGEBFCJZSCX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one is a synthetic organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol This compound is characterized by the presence of an indole ring substituted with nitro, methyl, and butenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amino derivatives

    Substitution: Alkoxy derivatives

Scientific Research Applications

4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its indole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-Dimethyl-5-nitroindol-3-yl)butan-2-one
  • 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-ol
  • 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-thione

Comparison

Compared to similar compounds, 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the butenone moiety enhances its reactivity in certain chemical reactions, while the nitro group contributes to its potential as a pharmacophore .

Properties

IUPAC Name

4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVIGEBFCJZSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354201
Record name 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133414-98-9
Record name 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.